N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide
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Overview
Description
“N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrrolidin-1-yl)pyrimidin-4-yl derivative with an appropriate electrophile . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is planar and aromatic .Scientific Research Applications
- The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases . Its sp3-hybridization allows efficient exploration of pharmacophore space, and its non-planarity (referred to as “pseudorotation”) enhances three-dimensional coverage.
- Derivatives of N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds hold promise in combating tuberculosis.
- The development of positron emission tomography (PET) radioligands for TrkA/B/C, implicated in tumorogenesis and metastasis, could allow in vivo exploration of this potential therapeutic target .
- Researchers have synthesized derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, including those with 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings. These compounds exhibit diverse biological activities and may serve as enzyme inhibitors or modulators .
- Modifications of the pharmacokinetic profile have been explored through the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives. These compounds act as SARMs, potentially influencing androgen receptor activity .
Medicinal Chemistry and Drug Discovery
Anti-Tubercular Activity
Exploring Therapeutic Targets
Chemical Biology and Enzyme Inhibition
Selective Androgen Receptor Modulators (SARMs)
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, mechanism of action, and potential applications in medicinal chemistry. The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound could potentially be of interest in the field of drug discovery.
properties
IUPAC Name |
N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(14-6-2-1-3-7-14)18-8-11-23-16-12-15(19-13-20-16)21-9-4-5-10-21/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKBTOZFHVHXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide |
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